Hentriacont-13-ene
Description
Hentriacont-13-ene is a hypothetical or minimally studied 31-carbon unsaturated hydrocarbon with a double bond at position 13. For this compound, theoretical properties can be inferred: its molecular formula would be C31H62, and the double bond at C13 would introduce stereochemical possibilities (e.g., cis or trans isomerism) and alter physical properties compared to saturated analogs.
Properties
CAS No. |
66648-66-6 |
|---|---|
Molecular Formula |
C31H62 |
Molecular Weight |
434.8 g/mol |
IUPAC Name |
hentriacont-13-ene |
InChI |
InChI=1S/C31H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h25,27H,3-24,26,28-31H2,1-2H3 |
InChI Key |
HXFOKYIHYCRKQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hentriacont-13-ene typically involves the oligomerization of smaller alkenes or the reduction of longer-chain alkenes. One common method is the catalytic hydrogenation of hentriacont-13-yne, which involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound often employs the Fischer-Tropsch process, which converts a mixture of carbon monoxide and hydrogen into long-chain hydrocarbons using metal catalysts such as iron or cobalt. This method is advantageous due to its scalability and efficiency in producing high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hentriacont-13-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The double bond can be reduced to form hentriacontane using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Hentriacontanol, hentriacontanal, hentriacontanoic acid.
Reduction: Hentriacontane.
Substitution: Hentriacontyl chloride, hentriacontyl bromide.
Scientific Research Applications
Hentriacont-13-ene has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain hydrocarbons and their reactivity.
Biology: It serves as a reference compound in the analysis of natural waxes and lipids found in plants and insects.
Medicine: Research into its potential as a bioactive compound with antimicrobial properties is ongoing.
Mechanism of Action
The mechanism of action of hentriacont-13-ene in biological systems is not fully understood. it is believed to interact with cell membranes due to its hydrophobic nature, potentially disrupting membrane integrity and function. This interaction may lead to antimicrobial effects by compromising the structural integrity of microbial cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
n-Hentriacontane (C31H64)
- Structure : A straight-chain alkane lacking double bonds, structurally simpler than Hentriacont-13-ene.
- Physical Properties: Higher melting and boiling points than this compound due to stronger van der Waals forces in saturated chains.
- Applications : Used in waxes and lubricants, whereas this compound’s unsaturation might make it useful in polymerization or functionalization reactions.
- Characterization : Both compounds would require NMR and MS for structural confirmation, as demonstrated for complex analogs in .
Complex Terpenoid Derivatives (e.g., Compound 13 in )
While structurally distinct from this compound, compound 13 (a dihydro-β-agarofuran derivative with multiple substituents) highlights key differences:
- Functionalization : Compound 13 has acetyloxy, pyridyl, and tigloyl groups, enabling diverse biological activities (e.g., insecticidal or medicinal properties) . This compound, as a simple alkene, lacks such functional versatility.
- Analytical Methods : Both compounds would require advanced techniques (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, HREISMS) for structural elucidation, but compound 13’s stereochemistry demands additional ECD calculations to confirm absolute configuration .
- Novelty Assessment: Software like Inventa, used to evaluate structural uniqueness in , would rank this compound lower in novelty than compound 13 due to its simpler, linear structure .
Research Findings and Challenges
- Synthetic Accessibility : Linear alkenes like this compound are typically synthesized via dehydrogenation of alkanes or Wittig reactions, but scalability depends on chain length and isomer purity.
- Literature Gaps: No direct studies on this compound are cited in the evidence, emphasizing the need for targeted research.
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